molecular formula C7H6BrFN2O2 B3003507 2-Bromo-3-fluoro-6-methyl-4-nitroaniline CAS No. 1779124-22-9

2-Bromo-3-fluoro-6-methyl-4-nitroaniline

Cat. No.: B3003507
CAS No.: 1779124-22-9
M. Wt: 249.039
InChI Key: IKRPPOOTRJWOEG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 and a molecular weight of 249.037 g/mol . This compound is characterized by the presence of bromine, fluorine, methyl, and nitro groups attached to an aniline core. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes the bromination of 3-fluoro-6-methyl-4-nitroaniline, followed by nitration and subsequent purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-3-fluoro-6-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-fluoro-6-methyl-4-nitroaniline is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of fluorescent probes and bio-markers.

    Medicine: The compound is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-3-fluoro-6-methyl-4-nitroaniline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-bromo-3-fluoro-6-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRPPOOTRJWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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